(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate
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Overview
Description
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate is a cyclopropane derivative Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential hazards associated with diazo compounds and metal catalysts.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, cyclopropane derivatives are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine
Industry
In the industrial sector, cyclopropane derivatives are used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylate: A simpler derivative without the ester group.
Cyclopropane-1,2-dicarboxylate: Contains two carboxylate groups, increasing its reactivity.
Cyclopropane-1,1-dicarboxylate: Another derivative with different substitution patterns.
Properties
Molecular Formula |
C9H13O4- |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/p-1/t5-,6+/m0/s1 |
InChI Key |
IQIADELBDBDDAW-NTSWFWBYSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)[O-] |
Origin of Product |
United States |
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